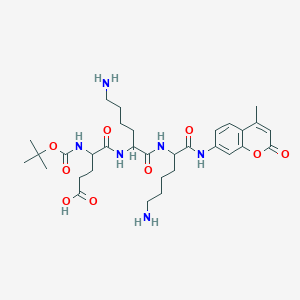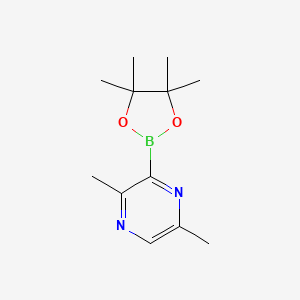
Myr-pep2m
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myr-pep2m, also known as myristoylated pep2m, is a cell-permeable peptide. It is a modified form of pep2m, where a myristoyl group is attached to the N-terminus of the peptide. This modification enhances the peptide’s ability to penetrate cell membranes. This compound is known for its ability to disrupt the interaction between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2, which are involved in the regulation of AMPA receptor function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of myristoylated pep2m involves the solid-phase peptide synthesis method. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The myristoyl group is introduced at the N-terminus of the peptide during the synthesis process. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of myristoylated pep2m follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The purification process is also scaled up using preparative high-performance liquid chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Myr-pep2m primarily undergoes interactions rather than traditional chemical reactions. It disrupts protein-protein interactions, specifically between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2 .
Common Reagents and Conditions: The synthesis of myristoylated pep2m involves standard peptide synthesis reagents such as protected amino acids, coupling reagents, and cleavage reagents. The myristoyl group is introduced using myristic acid or its derivatives .
Major Products Formed: The major product formed is the myristoylated pep2m peptide itself. There are no significant by-products as the synthesis process is highly specific and controlled .
Applications De Recherche Scientifique
Myr-pep2m has several scientific research applications, particularly in the fields of neuroscience and cell biology. It is used to study the regulation of AMPA receptor function and synaptic plasticity. By disrupting the interaction between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2, myristoylated pep2m helps researchers understand the mechanisms underlying long-term potentiation and synaptic transmission .
In addition, myristoylated pep2m is used in pain research. It has been shown to increase paw withdrawal thresholds in animal models, indicating its potential as a tool for studying nociceptive sensitization and pain pathways .
Mécanisme D'action
Myr-pep2m exerts its effects by disrupting the interaction between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2. This interaction is crucial for the regulation of AMPA receptor function, which plays a key role in synaptic transmission and plasticity. By inhibiting this interaction, myristoylated pep2m reduces postsynaptic currents and AMPA receptor surface expression, thereby modulating synaptic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Pep2m: The non-myristoylated form of myristoylated pep2m, which lacks the cell-penetrating ability.
- Myristoylated pep2m trifluoroacetate: A variant of myristoylated pep2m with trifluoroacetate as a counterion .
Uniqueness: The uniqueness of myristoylated pep2m lies in its ability to penetrate cell membranes and disrupt specific protein-protein interactions. This makes it a valuable tool for studying synaptic plasticity and pain pathways, as well as for potential therapeutic applications .
Propriétés
Formule moléculaire |
C63H118N18O14S |
|---|---|
Poids moléculaire |
1383.8 g/mol |
Nom IUPAC |
5-amino-2-[2-[[4-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H118N18O14S/c1-7-8-9-10-11-12-13-14-15-16-17-29-51(84)74-42(25-18-21-33-64)55(87)77-45(28-24-36-71-63(69)70)56(88)78-46(32-37-96-6)58(90)76-44(27-20-23-35-66)59(91)81-52(39(2)3)61(93)73-41(5)53(85)75-43(26-19-22-34-65)57(89)80-48(38-50(68)83)60(92)72-40(4)54(86)79-47(62(94)95)30-31-49(67)82/h39-48,52H,7-38,64-66H2,1-6H3,(H2,67,82)(H2,68,83)(H,72,92)(H,73,93)(H,74,84)(H,75,85)(H,76,90)(H,77,87)(H,78,88)(H,79,86)(H,80,89)(H,81,91)(H,94,95)(H4,69,70,71) |
Clé InChI |
WOHZPGNQJGMOFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)


![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)





![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
